molecular formula C18H15N3O2S2 B3141091 methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether CAS No. 478077-27-9

methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether

Cat. No.: B3141091
CAS No.: 478077-27-9
M. Wt: 369.5 g/mol
InChI Key: JFAKKXHWRKWBAC-UHFFFAOYSA-N
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Description

Methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether is a complex organic compound. Known for its unique chemical structure, this compound combines several functional groups, including a pyrrole ring, a thiophene ring, an oxadiazole ring, and a phenyl ether moiety. These features confer a range of chemical and biological properties, making it a compound of interest in various scientific research fields.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-22-14-6-4-13(5-7-14)12-25-18-20-19-17(23-18)16-15(8-11-24-16)21-9-2-3-10-21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAKKXHWRKWBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether, the synthesis typically involves several steps:

  • Formation of Intermediate Compounds: The synthesis starts with the formation of intermediate compounds like 3-(1H-pyrrol-1-yl)-2-thiophene, which is then subjected to cyclization with suitable reagents to form the oxadiazole ring.

  • Introduction of the Phenyl Ether Moiety:

  • Final Coupling Step: The final step involves coupling the intermediate oxadiazole-thiophene compound with the phenyl ether derivative via thioether linkage, using appropriate coupling reagents and conditions.

Industrial Production Methods

For industrial-scale production, optimizing the reaction conditions to maximize yield and purity is crucial. Techniques such as continuous flow synthesis and the use of robust catalysts are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether can undergo various reactions:

  • Oxidation: The compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

  • Substitution: The ether and thioether linkages are susceptible to substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), dichromate (K₂Cr₂O₇), or hydrogen peroxide (H₂O₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C).

  • Substitution: Alkyl halides for nucleophilic substitution, acids, or bases for deprotonation and subsequent substitution.

Major Products

The reactions typically yield derivatives of the original compound, such as hydroxylated, reduced, or substituted products depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, the compound's unique structure allows it to be used as a building block for designing novel materials with specific properties, such as conducting polymers or advanced organic semiconductors.

Biology

Its bioactive potential makes it a candidate for further exploration in biological studies, particularly in medicinal chemistry where it could be evaluated for its potential as a drug lead compound.

Medicine

In medicinal research, this compound is examined for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, warranting in-depth pharmacological studies.

Industry

In industry, it can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and versatile reactivity.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the context of its application. For example:

  • Inhibitory Action: It might inhibit specific enzymes by binding to their active sites.

  • Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Compared to similar compounds, methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether stands out due to its unique combination of functional groups. Similar compounds may include:

  • 4-[({5-[2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether: : Lacking the pyrrole moiety.

  • Methyl 4-[({5-[3-(1H-pyrrol-1-yl)]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether: : Lacking the thiophene ring.

  • Methyl 4-[({5-[2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl]phenyl ether: : Variation in the alkyl chain length.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether
Reactant of Route 2
Reactant of Route 2
methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether

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